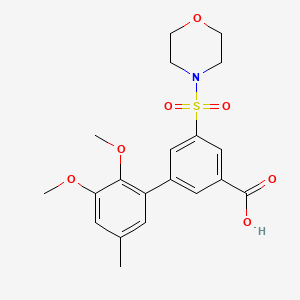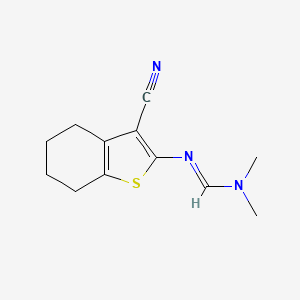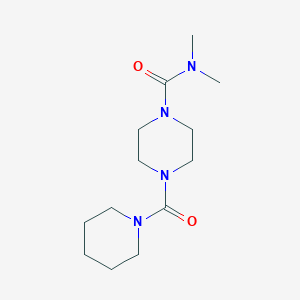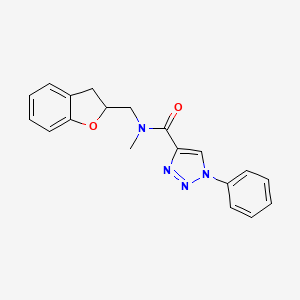
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, also known as MMBC, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic benefits. MMBC is a psychoactive compound that has been found to interact with the cannabinoid receptors in the brain and nervous system, leading to a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves its interaction with the cannabinoid receptors in the brain and nervous system. Specifically, this compound binds to the CB1 and CB2 receptors, leading to the activation of various signaling pathways. This activation results in the release of neurotransmitters such as dopamine and serotonin, which play a role in regulating mood, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor properties. The compound has been found to reduce pain and inflammation in animal models, as well as to reduce anxiety-like behavior. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer treatment.
实验室实验的优点和局限性
One advantage of using 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise targeting of the receptors and the ability to study the effects of cannabinoid signaling pathways. However, one limitation of using this compound is its psychoactive properties, which can complicate the interpretation of results and make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One area of interest is its potential as a cancer treatment, and further studies are needed to explore its anti-tumor properties. Additionally, more research is needed to understand the neuroprotective effects of this compound and its potential for the treatment of neurodegenerative diseases. Finally, studies are needed to explore the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic benefits. The compound has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor properties. While there are advantages and limitations to using this compound in lab experiments, further research is needed to explore its potential as a treatment for various conditions and its safety and efficacy in humans.
合成方法
The synthesis of 2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves a complex process that requires several chemical reagents and equipment. The method involves the reaction of 2,3-dimethoxybenzaldehyde with 4-morpholinylphenylsulfone in the presence of a base catalyst, followed by the addition of methyl iodide to form the final product. This process has been optimized for high yield and purity, and the resulting this compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
2',3'-dimethoxy-5'-methyl-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been the subject of several scientific studies, including in vitro and in vivo experiments. The compound has been found to have potential therapeutic benefits for a range of conditions, including pain, inflammation, and anxiety. This compound has also been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. In addition, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-(2,3-dimethoxy-5-methylphenyl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-13-8-17(19(27-3)18(9-13)26-2)14-10-15(20(22)23)12-16(11-14)29(24,25)21-4-6-28-7-5-21/h8-12H,4-7H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJNEAWPKIYHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)


![N-(4-isopropoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5372716.png)

![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)
![4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B5372733.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5372742.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)

![7-butyryl-6-ethyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372769.png)
![(3S*,5R*)-1-(3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372778.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)